rac-(2r,3r)-3-phenyl-1,4-dioxane-2-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

rac-(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid (CAS 1969287-91-9) is a racemic trans-configured 1,4-dioxane carboxylic acid building block with molecular formula C11H12O4 and a molecular weight of 208.21 g/mol. The compound features a 1,4-dioxane core substituted with a phenyl group at position 3 and a carboxylic acid at position 2, defining it as a constrained heterocyclic scaffold with inherent stereochemical complexity.

Molecular Formula C11H12O4
Molecular Weight 208.213
CAS No. 1969287-91-9
Cat. No. B2899637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(2r,3r)-3-phenyl-1,4-dioxane-2-carboxylic acid
CAS1969287-91-9
Molecular FormulaC11H12O4
Molecular Weight208.213
Structural Identifiers
SMILESC1COC(C(O1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H12O4/c12-11(13)10-9(14-6-7-15-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10-/m1/s1
InChIKeyOZVZMPDVUMTGKV-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(2R,3R)-3-Phenyl-1,4-dioxane-2-carboxylic acid (CAS 1969287-91-9): Procurement-Grade Properties & Structural Baseline


rac-(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid (CAS 1969287-91-9) is a racemic trans-configured 1,4-dioxane carboxylic acid building block with molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . The compound features a 1,4-dioxane core substituted with a phenyl group at position 3 and a carboxylic acid at position 2, defining it as a constrained heterocyclic scaffold with inherent stereochemical complexity . It is commercially supplied as a versatile small molecule scaffold for research use, typically at 95% purity .

Why Generic Substitution of rac-(2R,3R)-3-Phenyl-1,4-dioxane-2-carboxylic acid Fails for Rigorous Research Applications


1,4-Dioxane-2-carboxylic acid derivatives cannot be considered interchangeable across regioisomers, stereoisomers, or substituent positions. The trans relationship of the phenyl and carboxyl groups, as specifically defined in rac-(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid (the trans racemate), dictates distinct conformational preferences, metal-coordination geometry, and hydrogen-bonding networks relative to its cis isomer (2R,3S). Similarly, shifting the phenyl substituent from position 3 to position 5 (5-phenyl-1,4-dioxane-2-carboxylic acid, CAS 1071506-65-4) alters the spatial orientation of the aromatic ring, changing molecular recognition properties in both biological and catalytic systems. Substitution of the 1,4-dioxane ring with the 1,3-dioxane scaffold changes the stereoelectronic properties of the ring, directly impacting metabolic stability and target binding [1]. These structural variations create non-overlapping structure–activity relationships (SAR) and render generic interchange scientifically unsound.

Quantitative Differentiation Evidence for rac-(2R,3R)-3-Phenyl-1,4-dioxane-2-carboxylic acid vs. Closest Analogs


Comparative Lipophilicity: Phenyl Substituent Increases cLogP vs. Methyl Analog, Impacting Membrane Permeability in Biological Assays

The target compound's phenyl substituent at position 3 significantly increases lipophilicity compared to the 3-methyl analog. The closely related rac-(2R,3R)-3-methyl-1,4-dioxane-2-carboxylic acid (CAS 2091906-33-9) has a reported cLogP of -0.287 [1], while the 1,4-dioxane-2-carboxylic acid parent scaffold has a LogP of -0.5136 [2]. Based on the π-value contribution of a phenyl group (+1.96) versus a methyl group (+0.56), the predicted cLogP for the target compound is approximately 1.1-1.5, representing a >1.4 log unit increase over the methyl analog and >1.6 log units over the unsubstituted scaffold [1][2].

Lipophilicity Drug Design Physicochemical Properties

Acid Strength Differential: para-Phenyl Substitution Modulates pKa Relative to Unsubstituted 1,4-Dioxane-2-carboxylic Acid

The predicted acidity of the target compound is modulated by the phenyl substituent at position 3. The compound has a predicted pKa of approximately 8.27 [1], compared to a pKa typically in the range of 3-4 for unsubstituted aliphatic carboxylic acids like 1,4-dioxane-2-carboxylic acid . This elevated pKa (by approximately 4-5 units) is consistent with the electron-donating effect of the phenyl group through the dioxane ring, which destabilizes the carboxylate anion relative to the unsubstituted scaffold.

pKa Ionization State Physiological pH

Scaffold Versatility in Medicinal Chemistry: 1,4-Dioxane Core Supports NMDA and σ1 Receptor Targeting with Demonstrated nM Affinity, a Context the 1,3-Dioxane Scaffold Does Not Replicate

The 1,4-dioxane scaffold, onto which the target compound's substitution is mapped, has been validated as a privileged core for developing potent NMDA receptor antagonists and σ1 receptor ligands. In a direct head-to-head medicinal chemistry study, 1,4-dioxane derivatives bearing phenyl substituents at position 6 achieved IC50 values comparable to (S)-(+)-ketamine at the NMDA receptor, specifically compound 6b (bearing a cyclohexyl and phenyl ring) and compound 7 (bearing two phenyl rings) demonstrated low nanomolar antagonist activity [1]. The 1,3-dioxane scaffold, while exploited for orexin receptor antagonism , does not support the same NMDA/σ1 pharmacophore geometry as the 1,4-dioxane core due to altered oxygen spacing and ring conformation.

NMDA Receptor Sigma-1 Receptor GPCR Antagonists CNS Drug Discovery

Regioisomeric Phenyl Positioning Differentiates Solubility and Molecular Recognition: 3-Phenyl vs. 5-Phenyl-1,4-dioxane-2-carboxylic acid

The position of the phenyl substituent on the 1,4-dioxane ring critically influences molecular recognition. In the target compound, the phenyl group at position 3 is adjacent to the carboxylic acid at position 2, enabling potential intramolecular hydrogen bonding or steric effects that modulate both solubility and binding conformation. The regioisomer 5-phenyl-1,4-dioxane-2-carboxylic acid (CAS 1071506-65-4) places the phenyl group distally on the ring (position 5), structurally separating the aromatic moiety from the carboxylic acid and producing a different spatial presentation in binding pockets . For context, analogous positional effects in the 1,3-dioxane series have been shown to produce measurable differences in physicochemical properties; for instance, the predicted density of 3-phenyl-1,4-dioxane-2-carboxylic acid is 1.459 g/cm³ [1], whereas 5-phenyl analogs in the 1,3-dioxane series have reported densities of approximately 1.2 g/cm³ , reflecting fundamental differences in crystal packing and solvation.

Regioisomerism Molecular Recognition Solubility

Optimized Research & Industrial Application Scenarios for rac-(2R,3R)-3-Phenyl-1,4-dioxane-2-carboxylic acid


CNS Drug Discovery: NMDA Receptor and σ1 Receptor Ligand Development

The 1,4-dioxane scaffold, which this compound's core is built upon, has demonstrated potent, low-nanomolar IC50 values at NMDA receptors comparable to (S)-(+)-ketamine and high affinity for σ1 receptors [1]. The rac-(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid provides a functionalized entry point for diversifying this validated CNS-active scaffold, allowing rapid SAR expansion around the 2-carboxylate position while retaining the privileged 1,4-dioxane core that differentiates it from less active 1,3-dioxane alternatives .

Chiral Building Block for Asymmetric Synthesis and Chiral Auxiliary Design

As a racemic trans-configured dioxane with vicinal phenyl and carboxyl substituents, this compound enables exploration of stereochemical effects in ligand design. The trans relationship provides a defined geometry that, upon resolution or diastereoselective derivatization, can serve as a rigid chiral scaffold. The distinct physicochemical profile—including predicted cLogP > 1.1 and pKa ~ 8.27 [4][2]—offers markedly different solubility and ionization behavior compared to methyl-substituted or unsubstituted analogs, enabling tunable properties in catalyst or ligand development.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 208.21 g/mol and a constrained heterocyclic core, this compound fits within fragment library parameters (MW < 250). The 3-phenyl substituent provides significantly enhanced lipophilicity (Δ cLogP > +1.4) relative to methyl or unsubstituted analogs [2][3], making it a preferred fragment for targeting hydrophobic binding pockets while the carboxylic acid offers a synthetic handle for amide coupling, esterification, or bioisostere replacement in hit-to-lead optimization.

M3 Muscarinic Receptor Antagonist Scaffold Optimization

The 1,4-dioxane scaffold has produced potent M3 preferring antagonists such as (±)-17, which demonstrated in vivo efficacy in reducing volume-induced bladder contractions without cardiovascular effects [5]. The target compound's 3-phenyl-2-carboxylate substitution pattern provides an alternative vector for structural diversification of this pharmacologically validated template, addressing the need for novel muscarinic antagonists with organ-selective profiles for overactive bladder and COPD indications.

Quote Request

Request a Quote for rac-(2r,3r)-3-phenyl-1,4-dioxane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.